

Technical Guide: Isotopic Purity & Validation Specifications for (-)-Citrinin-13C,d2

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Compound of Interest

Compound Name: (-)-Citrinin-13C,d2

CAS No.: 1329611-85-9

Cat. No.: B583382

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Executive Summary: The Analytical Imperative

Citrinin (CTN) is a nephrotoxic polyketide mycotoxin frequently co-occurring with Ochratoxin A in stored grains and, critically, in Red Yeast Rice (RYR) supplements. The analysis of CTN presents a distinct challenge due to the complexity of the RYR matrix, which causes severe ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

With the enforcement of Commission Regulation (EU) 2019/1901, which lowered the maximum limit of Citrinin in food supplements to 100 µg/kg, the margin for analytical error has narrowed significantly.

This guide defines the rigorous isotopic purity specifications required for **(-)-Citrinin-13C,d2**, a specialized Stable Isotope Labeled Internal Standard (SIL-IS). Unlike fully 13C-labeled analogs, this mixed-label compound (+3 Da mass shift) requires precise specification to prevent "cross-talk" (signal interference) that can artificially elevate Quantitation Limits (LOQ).

Molecular Architecture & Labeling Logic

To function as a valid internal standard, **(-)-Citrinin-13C,d2** must mimic the physicochemical behavior of the target analyte while remaining spectrally distinct.

Structural Specifications

- Chemical Formula:

C

C

H

D

O

(Target Mass Shift: +3.0 Da)

- Stereochemistry: The standard must be the (-)-(3R,4S) enantiomer. The (+)-enantiomer (dicitrinin A precursor) exhibits different biological activity and potentially different matrix interactions in chiral separation environments.
- Label Positioning (Critical):
 - Deuterium (d2): Must be located on non-exchangeable carbon positions (e.g., the C3-methyl or C4-methyl groups). Deuterium placed on the C8-hydroxyl or C7-carboxyl groups will undergo rapid H/D exchange in aqueous mobile phases, rendering the standard useless.
 - Carbon-13 (13C): Incorporated into the dihydroisocoumarin ring system to ensure permanent integration.

The "M+0" Problem

The most critical specification for any SIL-IS used in trace analysis is the absence of unlabeled (native) drug. If the standard contains traces of (-)-Citrinin-d0, spiking the IS into a blank sample will generate a false positive signal.

Specification Rule: The contribution of the IS to the native analyte transition (M+0) must be < 0.1% of the IS response.

Core Specifications: Isotopic Purity & Quality

The following table summarizes the mandatory specifications for sourcing or validating this standard for regulatory compliance (ISO 17025).

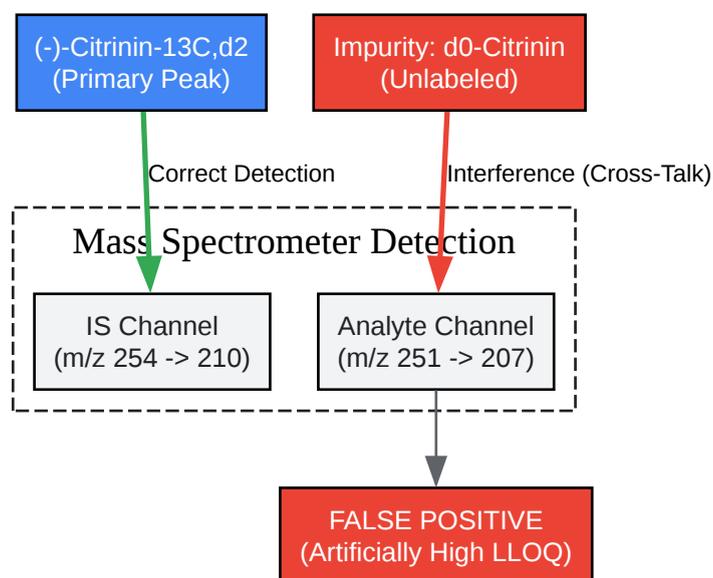
Parameter	Specification	Technical Rationale
Chemical Purity	> 98.0%	Impurities (e.g., Phenol A) can cause competitive ionization suppression.
Isotopic Enrichment	> 99 atom %	Maximizes the signal of the labeled form; minimizes spread across the isotopic envelope.
Isotopic Distribution	d0 < 0.1% d1 < 1.0%	d0 (Native): Directly interferes with analyte quantification (false positive). d1: Reduces the effective concentration of the primary IS peak.
Chiral Purity	> 95% ee ((-)-isomer)	Ensures the IS co-elutes exactly with the toxicologically relevant isomer.
Form	Crystalline Solid / ACN Solution	Citrinin degrades in DMSO; Acetonitrile (ACN) is the preferred storage solvent.
Mass Shift	+3 Da	Sufficient to escape the M+1 and M+2 natural isotopic envelope of the native analyte.

Validation Workflow: The "Cross-Talk" Protocol

Before running patient or food samples, the SIL-IS must be "qualified" on the specific LC-MS/MS platform to ensure the +3 Da shift is sufficient for the instrument's resolution.

Diagram: Isotopic Interference Logic

The following diagram illustrates how low isotopic purity (presence of d0) corrupts the Lower Limit of Quantitation (LLOQ).



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Figure 1: Mechanism of "Cross-Talk." If the IS contains d0 impurities, it registers in the Analyte Channel, making it impossible to distinguish between trace contamination in the sample and the IS impurity.

Experimental Protocol: Contribution Testing

Objective: Determine if the IS contributes signal to the analyte channel (Interference A) and if the Analyte contributes to the IS channel (Interference B).

Reagents:

- Blank Matrix (e.g., Citrinin-free Red Yeast Rice extract).
- **(-)-Citrinin-13C,d2** Stock Solution (10 µg/mL).
- Native Citrinin Standard.

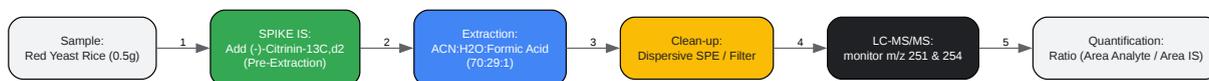
Step-by-Step Methodology:

- Blank Preparation: Extract a blank matrix sample.
- IS-Only Sample (Zero Standard): Spike the blank extract with the IS at the working concentration (e.g., 10 ng/mL). Do not add native Citrinin.

- Analyte-Only Sample (ULOQ): Spike a blank extract with native Citrinin at the Upper Limit of Quantification (e.g., 500 ng/mL). Do not add IS.
- LC-MS/MS Acquisition: Inject both samples (n=3).
- Calculation:
 - IS Contribution: Calculate the area in the Analyte Channel for the IS-Only sample. It must be < 20% of the LLOQ area.
 - Analyte Contribution: Calculate the area in the IS Channel for the Analyte-Only sample. It must be < 5% of the IS response.

Analytical Workflow for Red Yeast Rice

Red Yeast Rice is rich in pigments (monacolins) that cause matrix effects. The use of **(-)-Citrinin-13C,d2** is mandatory to correct for these variations.



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Figure 2: Integrated Workflow. Spiking the IS before extraction (Step 1) is critical to correct for extraction efficiency losses, which can be significant in solid matrices.

Mass Spectrometry Transitions

For the +3 Da shift (13C,d2), the transitions must be carefully selected to match the fragmentation pattern of the native molecule.

Compound	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (V)
(-)-Citrinin (Native)	251.1 [M+H] ⁺	233.1 [M+H-H ₂ O] ⁺	205.1 [M+H-H ₂ O-CO] ⁺	20 / 25
(-)-Citrinin-13C,d2	254.1 [M+H] ⁺	236.1 [M+H-H ₂ O] ⁺	208.1 [M+H-H ₂ O-CO] ⁺	20 / 25

Note: The mass shift is preserved in the fragments because the labels (Ring-13C and Methyl-D2) are retained in the core structure during the loss of water and carbon monoxide.

Storage and Stability Guidelines

Isotopically labeled standards are high-value reagents. Improper handling leads to degradation or isotopic exchange.

- Solvent: Store stock solutions in Acetonitrile at -20°C. Avoid Methanol if acidic conditions are present, as Citrinin can form methyl esters (artifacts).
- Light Sensitivity: Citrinin is light-sensitive. Use amber vials and minimize exposure to UV light.
- Deuterium Exchange: Do not store in protic solvents (water/alcohol) at pH > 7 for extended periods. While the specified d2 labels should be non-exchangeable, high pH can induce unexpected tautomerization and exchange.

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